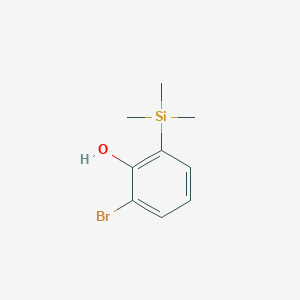
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with enhanced yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Dihydropyrimidine derivatives with altered biological activity.
Substitution: Substituted phenyl or pyrimidine derivatives with potential pharmacological properties.
Scientific Research Applications
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- 5-Ethyl-4,6-dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the phenyl ring, can lead to distinct interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
60782-11-8 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-ethyl-4,6-dihydroxy-1-methyl-5-phenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8,10-11,16-17H,3H2,1-2H3,(H,14,18) |
InChI Key |
ZVSKAJBNUHETOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(=O)N(C1O)C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)








